N-Deacetyllappaconitine
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H42N2O7 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate |
InChI |
InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18+,20+,21-,22+,23+,24?,25+,27-,28+,29+,30+/m1/s1 |
InChI Key |
VSUODASNSRJNCP-QZKFWBPUSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N |
Synonyms |
N-deacetyllappaconitine |
Origin of Product |
United States |
Structural Elucidation and Analytical Characterization Methodologies
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are fundamental in mapping the intricate arrangement of atoms within the N-Deacetyllappaconitine molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds like this compound. rsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.
In the analysis of this compound and its analogs, specific chemical shifts (δ) in the NMR spectrum, measured in parts per million (ppm), are indicative of particular functional groups and their connectivity. For instance, in a model study aimed at the synthesis of the AEF rings of this compound, the ¹H NMR spectrum of a key intermediate showed distinct signals for various protons. nih.gov Advanced NMR techniques such as ¹H-¹H COSY, ¹H-¹³C HMQC, and ¹H-¹³C HMBC experiments are crucial for assigning all signals and confirming the complex ring system. rsc.org These multi-dimensional techniques reveal proton-proton and proton-carbon correlations, which are essential for piecing together the complete structure. rsc.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Synthetic Intermediate of this compound nih.gov
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| ¹H | 0.89 | d | 6.9 |
| ¹H | 0.95 | t | 7.1 |
| ¹H | 1.16 | d | 6.9 |
| ¹³C | 13.0 | ||
| ¹³C | 17.5 | ||
| ¹³C | 18.1 | ||
| ¹³C | 19.7 | ||
| ¹³C | 24.1 | ||
| ¹³C | 30.2 | ||
| ¹³C | 36.6 | ||
| ¹³C | 40.2 | ||
| ¹³C | 48.7 | ||
| ¹³C | 49.5 | ||
| ¹³C | 58.1 | ||
| ¹³C | 63.7 | ||
| ¹³C | 66.6 | ||
| ¹³C | 69.6 | ||
| ¹³C | 214.1 |
This data is for a model compound containing the A, E, and F rings of this compound and serves as an example of the type of data obtained from NMR analysis.
Mass Spectrometry (MS) Applications in Molecular Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. scienceready.com.au High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. libretexts.org When a molecule is ionized in the mass spectrometer, it breaks apart into smaller, charged fragments. scienceready.com.au The analysis of these fragment ions helps to identify the different structural motifs within the parent molecule. scienceready.com.au For complex molecules like this compound, techniques such as electrospray ionization (ESI) are often employed to generate the molecular ion with minimal fragmentation, allowing for a clear determination of the molecular weight. dntb.gov.ua Subsequent fragmentation can then be induced to probe the structure.
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS provide crucial information about connectivity and molecular formula, X-ray crystallography offers the definitive three-dimensional structure of a molecule, including its absolute stereochemistry. creative-proteomics.com This technique involves irradiating a single crystal of the compound with X-rays. azolifesciences.com The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. azolifesciences.com
For a molecule with multiple chiral centers like this compound, determining the absolute configuration is critical. nih.govcreative-proteomics.com X-ray crystallography is the gold standard for this purpose, providing unambiguous proof of the molecule's stereochemical identity. creative-proteomics.com The successful growth of a suitable single crystal is a prerequisite for this powerful analytical method. creative-proteomics.com
Advanced Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical substances, including alkaloids like this compound. researchgate.netresearchgate.net The development of a robust HPLC method involves a systematic approach to optimize various parameters to achieve the desired separation. youtube.com
Key steps in HPLC method development include selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. youtube.comnih.gov For this compound, a reversed-phase C18 column is often a suitable choice. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase can be adjusted to optimize the retention time and peak shape of the analyte. nih.gov Method validation is a critical final step to ensure the method is accurate, precise, linear, and robust for its intended purpose. youtube.com
Table 2: Typical Parameters for HPLC Method Development nih.gov
| Parameter | Considerations | Example Values |
|---|---|---|
| Stationary Phase | Column chemistry (e.g., C18, C8) | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Composition (e.g., Acetonitrile:Buffer) and pH | Acetonitrile : Sodium Acetate Buffer (60:40, v/v), pH 5 |
| Flow Rate | Affects retention time and resolution | 1.0 - 1.4 mL/min |
| Detection Wavelength | Based on UV absorbance of the analyte | Determined by UV spectrum |
| Column Temperature | Can influence selectivity and peak shape | Ambient or controlled (e.g., 40 °C) |
Coupling of HPLC with Mass Spectrometry (HPLC-MS/MS) for Research Analytics
The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective analytical platform for the quantification of this compound, particularly in complex biological matrices. mdpi.com This technique combines the separation power of HPLC with the definitive identification and quantification capabilities of MS/MS. nih.gov
In an HPLC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. chromatographyonline.com The analyte of interest is then selectively ionized and fragmented. Specific fragment ions are monitored, a technique known as selected reaction monitoring (SRM), which significantly enhances the specificity and sensitivity of the analysis. chromatographyonline.com This makes HPLC-MS/MS an invaluable tool for pharmacokinetic studies and other research applications where trace-level quantification is required. nih.gov
Quality Control and Standardization Methodologies for Research Samples
The quality control and standardization of this compound research samples involve a series of analytical procedures to confirm the identity, purity, and concentration of the compound. These methodologies are crucial for minimizing variability in experimental results and ensuring that the observed biological effects are attributable to the compound of interest. The process typically relies on a combination of chromatographic and spectroscopic techniques.
Reference Standards
The use of well-characterized reference standards is fundamental to the accurate quantification and identification of this compound in research samples. These standards, with known purity, serve as a benchmark against which the research samples are compared. Pharmaceutical-grade reference standards for related compounds are available from various pharmacopoeias and chemical suppliers, which can be used in the qualification of in-house research samples. rsc.org
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of this compound. science.gov It is employed for both qualitative and quantitative analysis, allowing for the separation of this compound from impurities and related compounds. The development and validation of HPLC methods are guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, ensuring the reliability of the analytical data. researchgate.netnih.gov
A typical HPLC method for the analysis of this compound would be validated for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) |
| Elution Mode | Isocratic or gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV spectrophotometry (e.g., at 254 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
This table presents a generalized set of parameters. Specific conditions may vary based on the instrumentation and the specific sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices. researchgate.net This technique is invaluable for pharmacokinetic studies and for detecting trace-level impurities.
Table 2: Representative LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Typical Conditions |
| Chromatography | UHPLC or HPLC with a C18 column |
| Mobile Phase | Gradient elution with water (containing formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and internal standard |
This table provides a general overview of LC-MS/MS parameters. The specific mass transitions and other parameters must be optimized for the instrument in use.
Impurity Profiling
Impurity profiling is a critical aspect of quality control, as the presence of impurities can significantly impact the biological activity and toxicity of a research sample. nih.govijbpas.com this compound is a known metabolite of lappaconitine (B608462), and therefore, lappaconitine can be a potential impurity in this compound samples. rsc.org Other related alkaloids from the Aconitum species, such as ranaconitine, may also be present. nifdc.org.cn
The identification and quantification of these impurities are typically performed using chromatographic methods like HPLC and LC-MS. The acceptable limits for impurities in research-grade materials are not as stringently defined as for pharmaceutical products but should be kept to a minimum to ensure the integrity of the research findings.
Table 3: Known Related Compounds and Potential Impurities of this compound
| Compound Name | Relationship to this compound |
| Lappaconitine | Precursor, potential process impurity and related substance. rsc.orgresearchgate.net |
| Ranaconitine | Structurally related alkaloid, potential impurity. nifdc.org.cn |
| Other Diterpenoid Alkaloids | May be present depending on the natural source and purification process. researchgate.net |
Biosynthetic Pathways and Metabolic Transformation Studies
Enzymatic N-Deacetylation of Lappaconitine (B608462)
The primary route to the formation of N-deacetyllappaconitine is through the enzymatic N-deacetylation of its parent compound, lappaconitine. rsc.orgresearchgate.net This metabolic conversion is a significant event, as this compound itself is a naturally occurring analogue of lappaconitine and exhibits biological activities. rsc.org In fact, it is considered an active metabolite, and the effects of lappaconitine in the body can be viewed as the combined action of the parent compound and this compound. rsc.org
Studies have demonstrated that lappaconitine undergoes hydrolysis under acidic conditions to yield this compound, with high yields of up to 97% being reported. mdpi.comnih.gov This process effectively removes the acetyl group from the nitrogen atom on the anthranilic acid moiety of lappaconitine. mdpi.commdpi.com The resulting this compound is also referred to as puberanidine (B87689) in some literature. rsc.org
Characterization of Metabolites and Metabolic Cascades in Preclinical Models
Once formed, this compound is subjected to a series of further metabolic transformations. In preclinical models, particularly in rats, the primary metabolic pathways include O-demethylation, hydroxylation, and to a lesser extent, N-demethylation and hydrolysis. rsc.orgresearchgate.netmdpi.com
O-Demethylation Pathways
O-demethylation is a prominent metabolic route for this compound. Studies have identified several O-demethylated metabolites. The order of prevalence for the demethylation of the parent compound, lappaconitine, which likely influences the subsequent metabolism of this compound, is 16-O-demethyl- > 14-O-demethyl- > 1-O-demethyl-lappaconitine. rsc.org Following the initial deacetylation, further demethylation occurs, leading to metabolites such as 14-O-demethyl- and 16-O-demethyl-deacetyllappaconitine. rsc.org Research has shown that as the concentration of this compound decreases over time, the levels of these O-demethylated metabolites increase. rsc.org In rat studies, 16-O-demethyl-deacetyllappaconitine has been identified as a major metabolite. rsc.orgresearchgate.net
Hydrolytic Processes
Hydrolysis is a fundamental process in the metabolism of lappaconitine, primarily through the deacetylation to form this compound. rsc.orgmdpi.commdpi.com Further hydrolytic processes on this compound itself have been noted, contributing to the diversity of its metabolites. researchgate.netmdpi.com Interestingly, studies using human liver microsomes indicated that the ester bond of lappaconitine is relatively stable, suggesting that N-deacetylation is a more significant initial step than ester hydrolysis. researchgate.netmdpi.com In vitro incubation with enzymes like β-glucuronidase and sulfatase did not show significant hydrolysis, indicating that conjugation with glucuronic or sulfuric acid is not a major metabolic pathway for lappaconitine and its metabolites. rsc.org
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to the Hexacyclic Skeleton of N-Deacetyllappaconitine
The total synthesis of this compound is a significant undertaking due to its complex hexacyclic framework and twelve stereogenic centers. scispace.comnih.gov Research in this area has largely focused on model studies to establish key ring systems and transformations.
A key strategy in tackling the complexity of this compound is a fragment coupling approach, where different ring systems are synthesized independently and then joined. chemrxiv.orgacs.org Model studies have been instrumental in developing methods for constructing portions of the molecule, such as the AEF ring system. scispace.comnih.govcore.ac.uk
One notable model study focused on the preparation of the A, E, and F rings of this compound. nih.gov This approach utilized an isopropyl group as a substitute for the more complex bicyclic fragment of the final molecule to test the feasibility of the proposed synthetic route. nih.gov The synthesis of the model compound containing the A, E, and F rings was achieved in nine steps. nih.gov This work provides a foundation for the enantioselective total synthesis of the complete this compound molecule. nih.gov
Another convergent synthetic approach has been developed for the total synthesis of related C19 diterpenoid alkaloids, which could be adapted for this compound. This strategy involves the coupling of two complex fragments through a 1,2-addition/semi-pinacol rearrangement sequence to efficiently construct the central all-carbon quaternary center. chemrxiv.orgacs.org
Several key chemical reactions are pivotal in the synthetic strategies for this compound and its analogues. The intramolecular Mannich reaction, for instance, is a powerful tool for assembling complex, nitrogen-containing ring systems. scispace.comnih.gov In a model study, a tandem aldol/Mannich cyclization was proposed as a key step for constructing the core structure. nih.gov The Mannich cyclization of a precursor was successfully achieved by heating it with Rexyn-300 and Na2SO4. scispace.comacs.org
Conjugate addition is another critical transformation. In the synthesis of the AEF ring system model, a copper-mediated conjugate addition of a Grignard reagent to an α-alkyl cyclohexenone proceeded with high diastereoselectivity. scispace.comnih.gov This reaction was crucial for establishing the correct relative configuration required for the subsequent Mannich cyclization and for forming two stereocenters in a single, highly stereoselective step. scispace.comnih.gov
Model Studies for Fragment Coupling (e.g., AEF Ring System Construction)
Semi-synthetic Pathways from Lappaconitine (B608462)
Given the challenges of total synthesis, semi-synthetic approaches starting from the more readily available parent compound, lappaconitine, are an attractive alternative for producing this compound and its derivatives. mdpi.comrsc.org
The most direct semi-synthetic route to this compound is the hydrolysis of the N-acetyl group of lappaconitine. This transformation is typically achieved through acid-catalyzed hydrolysis. mdpi.com This process has been reported to yield this compound in high yields, with some studies reporting up to 97%. mdpi.com A convenient procedure for this hydrolysis has been developed, which also led to the identification of by-products such as 14- and 16-demethyl-N-deacetyllappaconitines. researchgate.net
Rational Design and Synthesis of this compound Derivatives
The availability of this compound through semi-synthesis has enabled the rational design and synthesis of various derivatives. mdpi.comnih.gov These efforts are primarily aimed at exploring the structure-activity relationships and potentially developing new compounds with improved properties.
A primary focus for the structural derivatization of lappaconitine and this compound has been the benzene (B151609) ring at the C-4 position. nih.govresearchgate.net Modifications at the nitrogen atom of the anthranilic acid moiety of this compound have been shown to cause significant changes in the biological activity of the parent alkaloid. mdpi.comnih.govresearchgate.net
For instance, two series of lappaconitine derivatives, amides and sulfonamides, were designed and synthesized by modifying the C-4 acetamidobenzoate side chains. bohrium.com These modifications aimed to create derivatives with potentially reduced toxicity while maintaining or enhancing their analgesic properties. bohrium.com The rationale behind this approach is that phenyl substituents at the C-4 position might play a key role in reducing toxicity by making the amide bond more resistant to metabolic cleavage. bohrium.com
Another strategy involves the hybridization of lappaconitine with other pharmacologically active groups at the C-4 position. nih.gov This molecular hybridization approach aims to combine the structural features of lappaconitine with those of other compounds to create novel molecules with unique biological profiles. nih.gov
Interactive Table of Research Findings on this compound Synthesis and Derivatization:
| Category | Key Finding | Significance | References |
| Total Synthesis | A model study successfully constructed the AEF ring system of this compound. | Demonstrates the feasibility of a fragment-based approach for the total synthesis of the complex molecule. | scispace.comnih.govcore.ac.uk |
| Key Transformations | The intramolecular Mannich reaction and diastereoselective conjugate addition are crucial for building the core structure. | These reactions provide efficient and stereocontrolled methods for assembling the intricate ring system. | scispace.comnih.govacs.org |
| Semi-synthesis | Acid-catalyzed hydrolysis of lappaconitine provides this compound in high yield (up to 97%). | Offers a practical and efficient route to obtain this compound for further studies and derivatization. | mdpi.comresearchgate.net |
| Derivatization | Modifications at the C-4 position of the benzene ring significantly impact the molecule's properties. | This position is a key target for synthesizing derivatives with potentially improved therapeutic profiles. | mdpi.comnih.govnih.govresearchgate.netresearchgate.netbohrium.com |
Derivatization at Nitrogen Atoms (20-N and 2'-N)
The two nitrogen atoms in the this compound structure, designated 20-N and 2'-N, are key targets for chemical modification. nih.govresearchgate.net Alterations at these sites have been shown to significantly influence the biological activity of the resulting compounds.
Modification at the 2'-N atom, located on the anthranilic acid moiety, can lead to substantial changes in the analgesic activity and toxicity of the parent alkaloid. researchgate.net For instance, N-deacetylation of lappaconitine to yield this compound is a common first step, which then allows for the introduction of new functional groups at the 2'-N position. Zhou et al. synthesized two large series of lappaconitine derivatives, comprising 93 compounds, by modifying the C4 acetylaminobenzoate side chains. nih.gov This process began with the hydrolysis of lappaconitine under acidic conditions to produce N-deacetylated lappaconitine (this compound) with a high yield of 97%. nih.gov This intermediate then serves as a scaffold for creating diverse amide and sulfonamide derivatives. nih.govbohrium.com
Functionalization of Hydroxyl Groups
The hydroxyl groups present on the this compound core are readily derivatized, making them another strategic site for synthetic modifications. nih.govresearchgate.net The functionalization of hydroxyl groups is a technologically significant process in medicinal chemistry, often involving the oxidation of an alpha C-H bond or condensation reactions to attach different chemical species. researchgate.netfrontiersin.org In the context of complex natural products, these modifications can alter solubility, stability, and bioactivity. nih.gov While specific examples detailing the functionalization of this compound's hydroxyl groups are embedded within broader synthetic strategies, this approach remains a fundamental tool for creating novel analogues. researchgate.net
Hybrid Compound Synthesis (e.g., with 1,5-Benzodiazepine, Pyrimidine (B1678525) Moieties)
A prominent strategy to develop new therapeutic agents from this compound involves molecular hybridization, where the alkaloid scaffold is combined with other pharmacologically active moieties. This approach aims to create chimeric molecules with synergistic or novel biological activities.
1,5-Benzodiazepine Hybrids: A convenient synthetic route has been developed to construct hybrid molecules containing both the diterpenoid alkaloid structure and a 3H-1,5-benzodiazepine fragment. mdpi.comnih.gov The key steps of this synthesis are:
Acyl Sonogashira Coupling: The process starts with 5'-ethynyllappaconitine, which undergoes an acyl Sonogashira cross-coupling reaction with various benzoyl chlorides. This step forms 5'-alkynone-lappaconitines in situ. mdpi.comnih.gov
Cyclocondensation: The crude α,β-alkynyl ketones produced in the first step are then reacted with o-phenylenediamine. This triggers a cyclocondensation reaction, affording the final 3H-1,5-benzodiazepine derivatives with yields ranging from 66% to 76%. nih.gov
This method provides an efficient pathway to novel hybrids that have demonstrated low toxicity and significant analgesic and antiarrhythmic activities. mdpi.comnih.gov
Pyrimidine Hybrids: Similarly, hybrid compounds featuring a pyrimidine motif have been synthesized. researchgate.net Researchers have reported efficient routes for this construction:
One method involves the initial conversion of lappaconitine to 1-ethynyl-lappaconitine, which then undergoes Sonogashira cross-coupling and cyclocondensation sequences. researchgate.net
An alternative route utilizes a palladium-catalyzed carbonylative Sonogashira reaction of 5′-iodolappaconitine with an aryl acetylene, followed by cyclocondensation of the resulting alkynone with amidines to form the pyrimidine ring. researchgate.net
These hybrid compounds have shown high antinociceptive activity in experimental pain models. researchgate.net
Methodologies for Evaluating Synthetic Yield and Purity
The successful synthesis of this compound derivatives requires robust analytical methods to monitor reaction progress and confirm the yield and purity of the final products. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both analysis and purification. In a study optimizing the synthesis of a lappaconitine derivative, the formation yield and the ratio of products were determined by HPLC-UV peak area percentage. acs.org This allows for precise quantification and optimization of reaction conditions, such as the choice of solvents and oxidizing agents.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been successfully used for the preparative separation of this compound and related alkaloids from crude extracts. nih.gov By optimizing the two-phase solvent system, researchers can isolate highly pure compounds from complex mixtures. nih.gov
Thin-Layer Chromatography (TLC) and Column Chromatography: TLC is routinely used to monitor the progress of a reaction in real-time. bohrium.com Once the reaction is complete, column chromatography is the standard method for purifying the synthesized products. bohrium.com
Spectroscopic and Spectrometric Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for structural elucidation. These techniques provide detailed information about the molecular framework, confirming that the desired chemical transformations have occurred and that the final structure is correct. bohrium.com
High-Resolution Mass Spectrometry (HRESIMS): HRESIMS is used to accurately determine the molecular weight and elemental composition of the synthesized compounds, further confirming their identity and purity. bohrium.com
The table below summarizes experimental data from an optimization study for a lappaconitine derivative, illustrating how analytical methods are used to evaluate synthetic outcomes.
| Entry | Oxidizing Agent (equiv) | Solvent (v/v) | Neutralization | Yield of Product 4 (%) | Ratio of Product 4 to Byproduct 3 |
| 1 | PhI(OAc)₂ (3.0) | EtOAc | No | 47 | 47:53 |
| 2 | PhI(OAc)₂ (3.0) | ACT | No | 39 | 39:61 |
| 3 | PhI(OAc)₂ (3.0) | ACN | No | 25 | 25:75 |
| 4 | PhI(OAc)₂ (3.0) | EtOAc/ACT (2/1) | No | 51 | 51:49 |
| 5 | PhI(OAc)₂ (3.0) | EtOAc/ACT (2/1) | Yes | 62 | 62:38 |
| 6 | TEMPO (3.0) | EtOAc/ACT (2/1) | Yes | 0 | - |
| 7 | PhI(OAc)₂ (1.5) / TEMPO (1.5) | EtOAc/ACT (2/1) | Yes | 83 | 83:17 |
| Data adapted from a study on the optimization and scale-up synthesis of a lappaconitine alkaloid derivative. acs.org Abbreviations: EtOAc = Ethyl Acetate, ACT = Acetone, ACN = Acetonitrile (B52724), TEMPO = 2,2,6,6-Tetramethylpiperidinyloxy. |
This systematic approach, combining controlled synthesis with rigorous analytical evaluation, is essential for advancing the development of this compound-based compounds as potential therapeutic agents.
Mechanistic Insights into Pharmacological Activities
Voltage-Gated Ion Channel Modulation
The compound's influence on voltage-gated ion channels is a cornerstone of its pharmacological profile, particularly its antiarrhythmic and analgesic properties.
Sodium Channel Blocking Mechanisms (Class I Antiarrhythmic Action)
N-Deacetyllappaconitine is recognized as a Class I antiarrhythmic agent, a classification that underscores its primary mechanism of action: the blockade of voltage-gated sodium channels. dntb.gov.ua These channels are integral to the generation and propagation of action potentials in excitable cells, including cardiomyocytes and neurons. nih.gov By binding to and inhibiting these fast sodium channels, this compound decreases the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential. mdpi.com This action effectively slows the conduction velocity in non-nodal cardiac tissues, a key factor in mitigating tachycardias arising from abnormal conduction pathways like reentry circuits. mdpi.com
Research on isolated rat hippocampal neurons demonstrated that this compound monochlorhydrate (DALCh) effectively inhibits transmembrane currents of sodium ions. dntb.gov.ua111.68.96 This inhibition of sodium influx leads to a decrease in the amplitude of the action potential. dntb.gov.ua111.68.96 Unlike its parent compound, lappaconitine (B608462), which is classified as a Class IC antiarrhythmic, this compound's profile aligns with a Class IA antiarrhythmic. This distinction suggests that in addition to potent sodium channel blockade, it also possesses other ion channel modulating effects that influence the duration of the action potential. dntb.gov.ua111.68.96
| Parameter | Effect of this compound | Mechanistic Consequence |
|---|---|---|
| Sodium Channel Current (INa) | Inhibition | Reduced rate of depolarization (Phase 0) |
| Action Potential Amplitude | Decrease | Altered cellular excitability |
| Conduction Velocity | Decrease | Antiarrhythmic effect in tachycardias |
Modulation of Potassium Ion Channels
In addition to its prominent effects on sodium channels, this compound also modulates potassium ion channels. dntb.gov.ua111.68.96 These channels are crucial for the repolarization phase of the action potential, and their modulation can significantly impact its duration. Studies have shown that this compound partially inhibits transmembrane currents of potassium ions. dntb.gov.ua111.68.96 This inhibition of potassium efflux contributes to a prolongation of the action potential duration, a characteristic feature of Class IA antiarrhythmic drugs. nih.gov
The dual action on both sodium and potassium channels highlights a complex interaction with the electrophysiological environment of excitable cells. The precise subtypes of potassium channels affected and the exact nature of their interaction with this compound are areas of ongoing investigation.
Investigation of Action Potential Dynamics in Excitable Cells
These alterations in the action potential waveform—specifically the prolongation of its duration and the reduction in its amplitude—directly impact cellular excitability and signal propagation. In the context of cardiac tissue, these changes can terminate and prevent arrhythmias. researchgate.net In the nervous system, similar modifications to neuronal action potentials are thought to contribute to the compound's analgesic effects.
| Action Potential Parameter | Observed Effect | Underlying Ion Channel Mechanism |
|---|---|---|
| Depolarization Phase Duration | Increased | Inhibition of Sodium Channels |
| Action Potential Amplitude | Decreased | Inhibition of Sodium Channels |
| Action Potential Duration | Increased | Inhibition of Potassium Channels |
Receptor-Ligand Interactions and Signaling Pathways
Beyond direct ion channel modulation, this compound's pharmacological actions are also mediated through its interaction with specific cell surface receptors and their downstream signaling cascades.
P2X3 Receptor Involvement in Analgesic Mechanisms
The analgesic properties of this compound are, in part, attributable to its influence on the purinergic signaling system, specifically involving the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed in nociceptive sensory neurons of the dorsal root ganglia. researchgate.net Activation of these receptors by ATP is a key step in the transmission of pain signals.
Research has indicated that the parent compound, lappaconitine, can produce analgesia by reducing the expression and sensitization of P2X3 receptors in dorsal root ganglion neurons. researchgate.net Given that this compound is the major active metabolite of lappaconitine, it is highly probable that it shares this mechanism of action. By downregulating P2X3 receptor activity, this compound can effectively dampen the transmission of nociceptive signals, leading to an analgesic effect.
Beta-Adrenoreceptor Modulation
Evidence suggests that the pharmacological effects of this compound may also involve the modulation of beta-adrenergic receptors. The adrenergic system plays a crucial role in regulating cardiovascular function and pain perception. Studies on newly synthesized hybrid compounds derived from this compound have indicated that their mechanism of action includes the blockade of beta-adrenergic receptors.
While this evidence is indirect, it aligns with findings for the parent compound, lappaconitine, where the analgesic mechanism has been linked to the descending noradrenergic inhibitory system. 111.68.96 The blockade of beta-adrenergic receptors could contribute to both the antiarrhythmic and analgesic effects of this compound by modulating sympathetic nervous system input to the heart and pain pathways. Further research is needed to fully delineate the direct interaction of this compound with beta-adrenoreceptor subtypes and the functional consequences of this interaction.
Cellular and Molecular Responses in Preclinical Models
A key feature of this inhibition is its activity-dependent nature. The inhibitory effect of lappaconitine is enhanced when the frequency of electrical stimulation is increased. nih.gov Conversely, the washout of the compound is quicker at lower stimulation frequencies. nih.gov This suggests that the molecule is more effective at modulating neurons that are highly active. Hippocampal slice preparations are advantageous for such studies as they largely preserve the complex synaptic circuits and cellular architecture of the hippocampus, allowing for detailed investigation of how compounds affect synaptic function. springernature.com While direct studies on this compound are less common, its structural similarity and metabolic relationship to lappaconitine suggest it participates in this mechanism of inhibiting neuronal hyperexcitability. researchgate.net
The activity-dependent nature of the neuronal inhibition caused by lappaconitine is particularly relevant to its potential for suppressing epileptiform activity. nih.gov Epileptiform activity is characterized by cortical hyperexcitability, leading to an increased risk of seizures. learningeeg.com In experimental models using epileptic hippocampal slices, lappaconitine has been shown to selectively reduce the later spikes within seizure-like bursts while having a less pronounced effect on normal neuronal firing. nih.gov This selective action is a desirable characteristic for an antiepileptic agent, as it implies a potential to control seizure activity without globally suppressing normal brain function. nih.govresearchgate.net
This compound exhibits anti-inflammatory properties, a common feature among diterpenoid alkaloids. nih.gov The mechanism at the cellular level is closely linked to the modulation of neuroinflammation, a process in which microglial cells play a central role. biomolther.orgmdpi.com Microglia, the resident immune cells of the brain, become activated in response to injury or inflammatory signals, releasing a variety of substances, including pro-inflammatory cytokines and nitric oxide (NO). biomolther.orgmdpi.com
Excessive production of NO by the enzyme inducible nitric oxide synthase (iNOS) in activated microglia contributes to neuronal damage and perpetuates the inflammatory cycle. biomolther.orgnih.gov Therefore, the inhibition of microglial activation and the reduction of NO content are key targets for anti-inflammatory agents. The anti-inflammatory activity of this compound has been quantified and compared to other similar alkaloids, indicating its potential to interfere with these inflammatory pathways. nih.gov By mitigating the activation of microglia and subsequent release of inflammatory mediators like NO, this compound can help reduce the neurotoxic effects associated with neuroinflammation.
Table 1: Anti-inflammatory Activity of Selected Diterpenoid Alkaloids
This table is based on data from a Quantitative Structure-Activity Relationship (QSAR) study. The Log(EC₅₀) value represents the logarithm of the half-maximal effective concentration for anti-inflammatory activity; a lower value generally indicates higher potency.
| Compound Name | Log(EC₅₀) |
| Lappaconitine | 0.778 |
| This compound | 1.176 |
Data sourced from: An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC nih.gov
Suppression of Epileptiform Activity in Neuronal Models
Computational Chemistry and Molecular Modeling
The pharmacological effects of this compound and its parent compound, lappaconitine, are largely attributed to their action as sodium channel blockers. researchgate.netmdpi.com Molecular docking studies have been employed to investigate the interaction of these alkaloids with voltage-gated sodium channels (NaV), particularly the cardiac isoform NaV1.5, which is a key target for antiarrhythmic drugs. mdpi.comnih.gov
These computational studies simulate the binding of the drug molecule within the channel's pore. For lappaconitine, docking analyses suggest it binds within the central cavity of the NaV1.5 channel, near the intracellular side of the selectivity filter. mdpi.com This is a region also targeted by other Class I antiarrhythmic drugs. mdpi.com The binding is thought to disrupt the normal flow of sodium ions, thereby inhibiting channel function. It has been noted that introducing a positive charge in the vicinity of this binding site, such as through mutations at key amino acid residues (e.g., F1760), can disrupt the binding of lappaconitine. mdpi.com Given that this compound is a major metabolite of lappaconitine, it is believed to share this mechanism of action, interacting with the same or similar sites within the sodium channel pore to exert its effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to determine the mathematical relationship between the chemical structure of a compound and its biological activity. nih.govunair.ac.id This approach has been applied to diterpenoid alkaloids, including this compound, to understand the structural features that govern their anti-inflammatory effects. nih.gov
In one such study, a QSAR model was developed using the Partial Least Squares (PLS) method to correlate various calculated physicochemical parameters of 15 diterpenoid alkaloids with their anti-inflammatory activity, measured as EC₅₀ values. nih.gov The resulting model demonstrated strong predictive power, with a high correlation coefficient (R² = 0.981) and cross-validation coefficient (Q² = 0.92). nih.gov The analysis revealed that the anti-inflammatory activity of these compounds is closely linked to specific structural properties. nih.gov Such models are valuable for predicting the biological activities of new compounds and for guiding the structural modification of existing ones to enhance their therapeutic properties. nih.govresearchgate.net
Table 2: Parameters of the PLS-QSAR Model for Anti-inflammatory Activity
This table presents the statistical quality of the QSAR model developed for diterpenoid alkaloids.
| Parameter | Value | Description |
| R² | 0.981 | Represents the goodness of fit of the model, indicating that over 98% of the variance in the biological activity is explained by the model. |
| Q² | 0.925 | Represents the predictive ability of the model, obtained through cross-validation. A high value indicates good predictive power. |
| R²_pred | 0.832 | Represents the predictive ability of the model on an external test set of compounds, confirming its robustness. |
Data sourced from: An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC nih.gov
Pharmacophore Modeling for Structure-Activity Relationship Elucidation
Pharmacophore modeling serves as a critical computational tool in drug discovery, allowing researchers to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. d-nb.info By creating a model that represents the key interaction points—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups—scientists can understand the structure-activity relationship (SAR) and rationally design new, more potent, and safer analogs. d-nb.infonih.gov
In the context of this compound and its parent compound, lappaconitine, pharmacophore modeling has been employed to elucidate the structural requirements for their analgesic effects. researchgate.net Since the analgesic mechanism of lappaconitine is complex and involves multiple targets, pharmacophore and three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to analyze the key pharmacodynamic characteristics of its analogs. researchgate.net
One study focused on designing and synthesizing lappaconitine analogs to improve analgesic properties. researchgate.net Researchers synthesized 53 analogs, with a particular focus on introducing carbamate (B1207046) fragments at various positions on the benzene (B151609) ring. researchgate.net This approach led to the identification of carbamate analogs with significantly enhanced analgesic activity compared to the parent compound, lappaconitine. researchgate.net
A key aspect of these SAR studies is the role of this compound as a major metabolite of lappaconitine. rsc.orgsemanticscholar.org this compound, also known as puberanidine (B87689), exhibits similar biological activities to lappaconitine but with lower toxicity. rsc.org Research has indicated that modifications to the C-4 position anthranilic acid moiety of this compound can lead to significant changes in both analgesic activity and toxicity. semanticscholar.org
Pharmacophore-guided modifications have aimed to create derivatives that are less susceptible to being metabolized into toxic compounds. researchgate.netbohrium.com For instance, in vivo metabolism studies of newly synthesized, low-toxicity lappaconitine derivatives revealed that their reduced toxicity might be attributed to their difficulty in being metabolized to this compound, unlike lappaconitine itself. researchgate.netbohrium.comx-mol.com The phenyl substituents at the C4 position of lappaconitine were identified as potentially playing a key role in reducing toxicity. bohrium.com These studies have successfully identified lead compounds with analgesic activity comparable to lappaconitine but with therapeutic indices 14 to 30 times higher. researchgate.netbohrium.com
The analgesic mechanism of these lead compounds, as suggested by the research, involves the inhibition of the Nav1.7 sodium channels. researchgate.netx-mol.com This aligns with previous findings that the voltage-gated sodium channel Nav1.7 is a primary target for the analgesic action of this class of alkaloids. nih.gov
Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models
In Vitro Pharmacological Assays
The initial preclinical assessment of N-deacetyllappaconitine often begins with a series of in vitro assays to characterize its pharmacological activity at a cellular and subcellular level. These controlled laboratory experiments are fundamental in elucidating the compound's mechanism of action before proceeding to more complex biological systems.
Electrophysiological Recordings (e.g., Patch-Clamp on Isolated Neurons)
Electrophysiological techniques, particularly the patch-clamp method, are crucial for studying the effects of this compound on ion channels, which are fundamental to neuronal excitability. wikipedia.orguk.com This technique allows for the direct measurement of ionic currents through individual channels in isolated living cells or tissue sections. wikipedia.orgnih.gov
In studies using isolated rat hippocampal neurons, this compound monochlorhydrate (DALCh) has been investigated using the whole-cell patch-clamp configuration. researchgate.netnih.gov These experiments revealed that DALCh affects the electrical activity of these neurons by increasing the duration of both the slow and fast depolarization phases of the action potential while decreasing its amplitude. researchgate.netnih.gov This is attributed to its ability to effectively inhibit transmembrane currents of sodium (Na+) ions and, to a lesser extent, potassium (K+) ions through their respective voltage-gated channels. researchgate.netnih.gov Specifically, patch-clamp studies on cultured rat hippocampal neurons demonstrated an inhibitory action of this compound on whole-cell sodium currents. nih.gov This mechanism of action, primarily as a sodium channel blocker, is a key characteristic shared with its parent compound, lappaconitine (B608462). researchgate.net The inhibition of voltage-gated sodium channels is a critical factor in modulating neuronal activity and is central to the compound's analgesic properties. researchgate.netnih.gov
Table 1: Effects of this compound on Neuronal Ion Channels
| Cell Type | Recording Method | Ion Channel(s) Affected | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Isolated Rat Hippocampal Neurons | Whole-cell patch-clamp | Voltage-gated Na+ and K+ channels | Inhibition of currents, increased duration of depolarization, decreased action potential amplitude. | researchgate.netnih.gov |
| Cultured Rat Hippocampal Neurons | Patch-clamp | Whole-cell Na+ currents | Inhibition of sodium currents. | nih.gov |
Cell-Based Assays for Anti-inflammatory Effects (e.g., N9 Microglia Cells)
To investigate the anti-inflammatory potential of this compound, cell-based assays are employed, often using microglial cell lines like N9. Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation. biomolther.orgnih.govnih.gov When activated by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators. mdpi.comsemanticscholar.org
While direct studies on this compound in N9 microglia are not extensively detailed in the provided results, the anti-inflammatory activities of related compounds and the general methodology are well-established. For instance, studies on other natural products in LPS-stimulated BV2 microglial cells, a similar model, have demonstrated the suppression of pro-inflammatory markers like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). phcog.com The N9 cell line is a validated model to study the effects of compounds on microglial activation, including the release of inflammatory cytokines and the expression of enzymes like inducible nitric oxide synthase (iNOS). nih.gov Given that lappaconitine, the parent compound of this compound, is known to inhibit inflammatory pain by targeting microglial activation, it is plausible that this compound shares similar anti-inflammatory properties that could be evaluated using N9 or comparable microglial cell models. mdpi.com
Organotypic Models and 3D Cell Culture Systems
Moving beyond single-cell layers, organotypic models and 3D cell culture systems offer a more physiologically relevant environment by promoting cellular differentiation and creating a structure that mimics native tissue. nih.govfrontiersin.org These models can be composed of a single cell type or multiple cell types to better replicate the complex interactions within an organ. nih.govmdpi.com
While specific applications of organotypic or 3D culture models for testing this compound were not found in the search results, these systems are increasingly used in pharmacological research. promega.es For example, organotypic models of the gastrointestinal epithelium have been established to study viral infections and have shown different gene expression profiles compared to 2D cultures. mdpi.com Such models could be adapted to study the effects of this compound on neuronal tissues or inflammatory processes in a more complex, tissue-like context, providing a bridge between simple cell culture and in vivo studies. The use of hydrogels or micropatterned surfaces can help create these structured 3D environments. promega.esalveolelab.com
Complex In Vitro Models (e.g., Organ-on-a-Chip) for Mechanistic Studies
Organ-on-a-chip (OoC) technology represents a significant advancement in in vitro modeling, simulating the physiological and mechanical environment of human organs on a microfluidic chip. nih.govmdpi.comdynamic42.com These systems allow for the co-culture of different cell types and the application of mechanical forces like fluid shear stress, providing a high-fidelity platform for drug evaluation and mechanistic studies. nih.govnih.gov
Although direct studies employing organ-on-a-chip technology to evaluate this compound are not yet prevalent, the potential of this technology is vast. OoC models of various organs, including the gut, liver, and kidney, have been developed to study drug metabolism and toxicity with greater accuracy than traditional in vitro systems. nih.govxiahepublishing.com For a compound like this compound, a "neuron-on-a-chip" or an "inflammation-on-a-chip" model could provide profound insights into its mechanisms of action, allowing for real-time monitoring of cellular responses and interactions in a controlled, human-relevant microenvironment. nih.gov
In Vivo Pharmacological Studies in Animal Models (Non-Human)
Following in vitro characterization, the pharmacological properties of this compound are assessed in living organisms to understand its effects within a complex biological system.
Analgesic Efficacy Evaluation in Pain Models (e.g., Acetic Acid-Induced Writhing Test, Hot Plate Test, Footshock-Induced Analgesia in Rodents)
A primary focus of in vivo studies on this compound has been the evaluation of its analgesic, or pain-relieving, effects using various established rodent models of pain.
The acetic acid-induced writhing test is a model of visceral pain used to screen for analgesic activity. mdpi.com In this test, the intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements in mice, and a reduction in the number of these writhes indicates an analgesic effect. Both lappaconitine and its derivatives, including those related to this compound, have demonstrated significant analgesic activity in this model. mdpi.comresearchgate.netsemanticscholar.org Modification of the this compound structure has been shown to cause notable changes in its analgesic activity. mdpi.comresearchgate.net
The hot plate test is another common method for assessing central analgesic activity, particularly for drugs that act on the central nervous system. ijbcp.comnih.gov This test measures the latency of a mouse's response (e.g., paw licking or jumping) to a thermal stimulus. Studies have shown that derivatives of lappaconitine exhibit significant analgesic effects in the hot plate test. mdpi.commdpi.comsemanticscholar.org
The footshock-induced analgesia test evaluates the potentiation of stress-induced analgesia. In this model, rats are subjected to a brief, non-escaping footshock, which naturally increases their pain threshold, as measured by the tail-flick test. nih.gov Studies have demonstrated that the administration of subanalgesic doses of this compound potentiates this footshock-induced analgesia in rats. nih.govnih.gov This effect was observed in both intact and adrenalectomized rats, suggesting the mechanism is independent of the adrenal glands. nih.gov
Table 2: Analgesic Efficacy of this compound in Rodent Pain Models
| Pain Model | Animal Model | Key Finding | Reference(s) |
|---|---|---|---|
| Acetic Acid-Induced Writhing Test | Mice | Derivatives show significant analgesic activity. Structural modifications of this compound alter analgesic effects. | mdpi.comresearchgate.netsemanticscholar.org |
| Hot Plate Test | Mice | Derivatives demonstrate significant analgesic effects. | mdpi.commdpi.comsemanticscholar.org |
| Footshock-Induced Analgesia (Tail Flick Test) | Rats | Potentiates footshock-induced analgesia. | nih.govnih.gov |
Antiarrhythmic Activity Assessment in Induced Arrhythmia Models (e.g., Calcium Chloride-Induced, Epinephrine-Induced Arrhythmia Models in Rodents)
The antiarrhythmic potential of this compound (NDAL) has been evaluated in various rodent models of chemically-induced arrhythmias. Studies utilizing models of arrhythmia induced by calcium chloride and epinephrine (B1671497) in anesthetized rats have been conducted to determine its efficacy.
In a calcium chloride-induced arrhythmia model, this compound hydrochloride was found to be ineffective at preventing arrhythmias. pharmacokinetica.ru Similarly, in this specific model, studies on lappaconitine-benzodiazepine hybrids also showed no antiarrhythmic activity at a dose of 5 mg/kg. nih.govmdpi.com
Conversely, in the epinephrine-induced arrhythmia model in rats, this compound has demonstrated notable antiarrhythmic effects. uzicps.uz Research on related hybrid compounds derived from lappaconitine also showed strong and selective antiarrhythmic effects in the epinephrine-induced model. nih.gov One study noted that while this compound hydrochloride was effective in an aconitine-induced arrhythmia model, it did not show activity in the calcium chloride-induced model. pharmacokinetica.ru This suggests that the antiarrhythmic action of this compound may be specific to the arrhythmogenic mechanism, appearing to be a Class I antiarrhythmic agent according to the Vaughan Williams classification. pharmacokinetica.ru
Table 1: Effect of this compound on Induced Arrhythmia Models in Rats This table is interactive. Click on headers to sort.
| Model | Compound | Observation | Reference |
|---|---|---|---|
| Calcium Chloride-Induced Arrhythmia | This compound hydrochloride | Ineffective in preventing arrhythmia | pharmacokinetica.ru |
| Epinephrine-Induced Arrhythmia | This compound | Demonstrated antiarrhythmic activity | uzicps.uz |
| Aconitine-Induced Arrhythmia | This compound hydrochloride | Effective in preventing arrhythmia | pharmacokinetica.ru |
Anti-inflammatory Response Assessment in Animal Models (e.g., Paw Edema)
The anti-inflammatory properties of this compound have been investigated using standard animal models of inflammation, such as carrageenan-induced paw edema. mdpi.com This model is widely used to screen for the anti-inflammatory activity of various compounds by inducing an acute, localized inflammatory response. mdpi.comnih.gov Studies have indicated that this compound, along with its parent compound lappaconitine, possesses anti-inflammatory activities. nih.govmdpi.com The carrageenan-induced paw edema test is a well-established method for evaluating the efficacy of potential anti-inflammatory drugs. explorationpub.com While specific quantitative data on the percentage of edema inhibition by this compound is limited in the reviewed literature, its activity in these models confirms its anti-inflammatory potential. researchgate.netbiomol.com
Ex Vivo Analysis of Tissue Specimens from Animal Models
Ex vivo analysis involves the study of tissue specimens in an artificial environment outside the living organism, providing a bridge between in vitro and in vivo research. reprocell.com This methodology allows for the detailed examination of a drug's effect on the physiological complexity of tissues that cannot be replicated by other means. reprocell.comnih.gov For instance, ex vivo models using donated human or animal tissues can be employed to test the efficacy and safety of drug candidates, troubleshoot adverse effects, or provide proof of concept in target tissues. reprocell.com
In the context of this compound and related alkaloids, while specific ex vivo studies on tissue specimens from treated animals are not extensively detailed in the provided search results, the methodology is highly relevant. Such analyses could involve isolating organs or tissues, like the heart or sections of airways, from treated animal models to assess pharmacological effects. reprocell.compharmaron.com For example, studies on related compounds have used isolated atria to investigate mechanisms of action. nih.govresearchgate.net This approach could be used to further elucidate the direct effects of this compound on cardiac tissue electrophysiology or inflammatory markers in paw tissue following in vivo treatment.
Comparative Preclinical Studies with Related Diterpenoid Alkaloids
This compound has been compared with other diterpenoid alkaloids, primarily its parent compound lappaconitine and the clinically used antiarrhythmic drug allapinine (a hydrobromide salt of lappaconitine), to evaluate its relative efficacy and properties.
Studies have shown that this compound exhibits a pronounced antiarrhythmic effect that can significantly exceed the activity of allapinine in certain models, such as aconitine-induced arrhythmia. uzicps.uz One study concluded that the antiarrhythmic index (a ratio of lethal dose to effective dose) for orally administered this compound was approximately 10 times greater than that of allapinine, suggesting a wider therapeutic window. uzicps.uz
Compared to lappaconitine hydrobromide, this compound hydrochloride is reported to be less toxic and effective at lower doses in the aconitine (B1665448) arrhythmia model. pharmacokinetica.ru In a study investigating effects on autonomic nerve activity, this compound, a more polar analog, was found to be more effective than lappaconitine at increasing cardiac vagal afferent nerve activity and reducing cardiac sympathetic efferent nerve activity in dogs. nih.gov At the same dose, this compound produced a more significant change in these nerve activities, which are linked to the regulation of blood pressure and heart rate. nih.gov These comparative data highlight the pharmacological distinctions between this compound and its closely related diterpenoid alkaloids. researchgate.netmdpi.com
Table 2: Comparative Efficacy of this compound and Related Alkaloids This table is interactive. Click on headers to sort.
| Feature | This compound | Allapinine | Lappaconitine | Reference |
|---|---|---|---|---|
| Toxicity | Less toxic than lappaconitine hydrobromide | - | More toxic than this compound hydrochloride | pharmacokinetica.ru |
| Antiarrhythmic Index (Oral) | ~10x higher than allapinine | Lower than this compound | - | uzicps.uz |
| Effect on Cardiac Nerves | More effective at altering vagal and sympathetic activity | - | Less effective than this compound | nih.gov |
| Efficacy in Aconitine Model | Pronounced, exceeds allapinine's activity | Less active than this compound | - | uzicps.uz |
Future Directions and Research Perspectives
Advancements in Synthetic Methodologies for N-Deacetyllappaconitine Analogs
The synthesis of novel analogs of this compound is a key strategy for enhancing its pharmacological properties while potentially reducing toxicity. mdpi.com this compound, being a major metabolite of lappaconitine (B608462) and available through isolation, serves as a crucial starting material for semi-synthetic modifications. mdpi.comnih.gov Research has shown that modifications at various positions on the diterpenoid alkaloid core can lead to significant changes in biological activity.
Key areas of synthetic exploration include:
Modification of the Anthranilic Acid Moiety : Alterations to the nitrogen atom on the anthranilic acid portion of this compound have been shown to cause obvious changes in analgesic activity. mdpi.comnih.gov
Acylation and Amide Formation : The synthesis of various N-acylates and amides of this compound with different amino acids and fatty acids has been explored to create new derivatives with potentially valuable pharmacological profiles. researchgate.net
Hybrid Compound Synthesis : A molecular hybridization strategy has been employed to combine the structural features of diterpenoid alkaloids like this compound with other pharmacologically active scaffolds, such as 1,5-benzodiazepines or non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net This approach aims to develop novel lead compounds with enhanced efficacy. For example, combining the lappaconitine skeleton with NSAIDs has yielded hybrids with potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells. researchgate.net
Targeted Structural Changes : Synthetic efforts are also directed at creating derivatives that are less likely to be metabolized into toxic compounds. For instance, some new lappaconitine derivatives were designed to be more difficult to metabolize to this compound, which, despite its therapeutic effects, is considered a toxic metabolite of lappaconitine in some contexts. nih.govx-mol.combohrium.com
These synthetic advancements are often guided by structure-activity relationship (SAR) studies, which help to identify the structural features essential for desired activities. mdpi.combohrium.com The development of more efficient and modular synthetic routes, such as fragment coupling approaches, could further accelerate the discovery of novel and potent analogs. acs.orgbeilstein-journals.org
| Modification Strategy | Starting Material | Example of Resulting Analog/Derivative | Objective/Observed Outcome | Reference(s) |
| Amide Formation | This compound | Amides with various amino acids | Creation of new derivatives for pharmacological screening | researchgate.net |
| Molecular Hybridization | Lappaconitine/N-Deacetyllappaconitine | Lappaconitine-1,5-benzodiazepine hybrids | Synthesis of new compounds with potential analgesic and antiarrhythmic activity | mdpi.comnih.gov |
| Molecular Hybridization | Diterpenoid Alkaloids (Lappaconitine skeleton) | Diterpenoid-NSAID hybrids | Design of new lead compounds with enhanced anti-inflammatory activity | researchgate.net |
| C4 Side Chain Modification | Lappaconitine | Amide and sulfonamide derivatives | Develop analogs with comparable analgesic activity to lappaconitine but significantly reduced toxicity | nih.govx-mol.combohrium.com |
Integration of Advanced In Vitro and In Silico Models in Preclinical Research
To accelerate the screening and mechanistic understanding of this compound and its analogs, modern preclinical research is increasingly integrating sophisticated in vitro and in silico models. These approaches offer faster, more cost-effective, and ethically viable alternatives to traditional animal testing for initial compound evaluation. diaglobal.orgarvojournals.org
In Vitro Models: Advanced cell-based assays are crucial for elucidating the cellular and molecular mechanisms of action. Key models used in the study of this compound and related compounds include:
Patch-Clamp Electrophysiology : This technique has been vital in studying the effects of this compound on ion channels. Experiments on isolated rat hippocampal neurons have shown that this compound monochlorhydrate (DALCh) effectively inhibits transmembrane currents of Na+ ions and partially inhibits K+ ions. nih.govtcdb.org Similar techniques using human embryonic kidney (HEK293) cells stably expressing specific neuronal sodium channel isoforms (e.g., Nav1.7) have been used to characterize the inhibitory effects of related alkaloids. nih.gov
Cell Line-Based Assays : Various cell lines are employed to test specific activities. For instance, SH-SY5Y human neuroblastoma cells are used to evaluate neuroprotective effects against induced cellular damage. researchgate.net Murine macrophage cell lines like RAW 264.7 are used in models of inflammation to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator. researchgate.netnih.govmdpi.com
In Silico Models: Computational methods are powerful tools for predicting the activity and properties of new compounds, guiding synthetic efforts, and interpreting experimental results. diaglobal.org
Molecular Docking : This method predicts the binding orientation and affinity of a molecule to a specific protein target. It has been used to study the interaction of lappaconitine derivatives with targets like the Nav1.5 cardiac sodium channel and cyclooxygenase-2 (COX-2), providing insights into their anti-arrhythmic and anti-inflammatory mechanisms, respectively. nih.govmdpi.com
Pharmacophore and 3D-QSAR Modeling : Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This, combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, helps to analyze the key characteristics of lappaconitine analogs and establish a quantitative link between their structure and analgesic activity. researchgate.net
Quantitative Systems Pharmacology (QSP) : QSP models can integrate data from various sources to simulate the behavior of a drug in a biological system, helping to optimize development by predicting pharmacokinetics and pharmacodynamics. diaglobal.org
| Model Type | Specific Model/Technique | Application in Diterpenoid Alkaloid Research | Reference(s) |
| In Vitro | Patch-Clamp on isolated neurons/HEK293 cells | Characterizing effects on ion channels (Na+, K+) | nih.govtcdb.orgnih.gov |
| RAW 264.7 Macrophage Cell Line | Screening for anti-inflammatory activity (inhibition of NO production) | researchgate.netnih.govmdpi.com | |
| SH-SY5Y Neuroblastoma Cell Line | Evaluating neuroprotective activity against cellular damage | researchgate.net | |
| In Silico | Molecular Docking | Predicting binding interactions with targets like Nav1.5 and COX-2 | mdpi.comnih.govmdpi.com |
| Pharmacophore & 3D-QSAR | Elucidating structure-activity relationships for analgesic effects | researchgate.net | |
| ADMET Prediction | Analyzing properties to score potential for specific drug delivery routes | arvojournals.org |
Exploration of Novel Molecular Targets and Therapeutic Applications in Preclinical Settings
While the effects of this compound on sodium channels are relatively well-studied, future research is aimed at identifying and validating novel molecular targets to expand its therapeutic applications. This exploration is driven by preclinical studies in various disease models.
Novel Molecular Targets:
Voltage-Gated Sodium Channels (VGSCs) : Beyond general sodium channel blockade, research is focusing on selectivity for specific isoforms. Lappaconitine and its derivatives have shown inhibitory effects on Nav1.7, a channel pivotal in pain signaling, which helps to explain their analgesic properties. nih.govbohrium.comnih.gov The Nav1.5 channel, a prominent cardiac sodium channel, is a key target for the anti-arrhythmic effects of these alkaloids. mdpi.comnih.gov this compound itself is classified as a Class 1A antiarrhythmic, inhibiting both Na+ and, to some extent, K+ ion currents. nih.govpharmacokinetica.ru
P2X3 Receptors : Recent studies suggest that the analgesic activity of related alkaloids is linked to a decrease in the expression and sensitization of P2X3 receptors in dorsal root ganglion (DRG) neurons, presenting another avenue for pain research. mdpi.comrsc.org
Other Potential Targets : The broad pharmacological profile, including anti-inflammatory and neuroprotective effects, suggests that this compound and its analogs may interact with multiple targets. researchgate.netnih.gov For example, molecular hybridization with NSAIDs points towards interactions with inflammatory pathway components like COX-2. researchgate.netmdpi.com
Therapeutic Applications in Preclinical Settings:
Analgesia : this compound has demonstrated analgesic properties in various preclinical models, such as the rat tail flick test, where it was shown to potentiate footshock-induced analgesia. nih.govnih.gov Its non-addictive nature makes it an attractive candidate for pain management. nih.gov
Anti-inflammatory Activity : The compound has shown anti-inflammatory effects in preclinical studies. nih.gov Derivatives have been tested in models like carrageenan-induced paw edema in rats, showing significant suppression of the inflammatory response. researchgate.net
Anti-arrhythmic Activity : this compound is effective in preclinical models of arrhythmia, such as those induced by aconitine (B1665448). pharmacokinetica.ruinlibrary.uzresearchgate.net Its mechanism is attributed to its Class I antiarrhythmic properties. nih.govpharmacokinetica.ru
Neuroprotection : Preclinical studies have indicated that diterpenoid alkaloids possess neuroprotective potential, with compounds being evaluated in cell culture models of neuronal damage. researchgate.netfrontiersin.org This opens up possibilities for investigating their use in neurodegenerative diseases. frontiersin.orgnih.gov
Development of Standardized Preclinical Efficacy Models
To ensure the reliability and translatability of preclinical findings, the development and use of standardized efficacy models are paramount. While various animal models are used to assess the pharmacological activities of this compound and its analogs, standardization is key for comparing results across different studies and for making informed decisions about advancing compounds to clinical trials.
Current Preclinical Models:
Analgesia Models : The acetic acid-induced writhing test in mice is a common screening tool for peripheral analgesic activity. bohrium.comnih.gov The rat tail flick test is used to assess centrally mediated analgesia. nih.gov Models of neuropathic or cancer-induced bone pain are also relevant for testing these compounds. dntb.gov.ua
Inflammation Models : Carrageenan-induced paw edema in rodents is a widely used acute inflammation model. researchgate.net For chronic inflammation, models like trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice can be employed to test anti-inflammatory potential in the context of inflammatory bowel disease. nih.gov
Arrhythmia Models : In vivo models include arrhythmias induced by agents like aconitine, calcium chloride, or epinephrine (B1671497) to test anti-arrhythmic efficacy. mdpi.comnih.govpharmacokinetica.ru
The future direction involves not just using these models, but refining and standardizing them. This includes establishing clear, reproducible protocols and outcome measures. Furthermore, there is a need to develop and validate new preclinical models that better mimic the complexity of human diseases. Bioassay-guided fractionation combined with in vivo evaluation in appropriate animal models is a suggested strategy for natural product screening. nih.gov Integrating molecular and behavioral data from these standardized models will provide a more comprehensive understanding of the therapeutic potential and mechanisms of this compound and its derivatives, ultimately bridging the gap between preclinical research and clinical application. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
